Prenylierte Hydrochinone

Prenylated hydroquinones are a class of organic compounds characterized by the presence of both hydroquinone and prenyl groups in their molecular structure. These molecules are derived from hydroquinone, which is a phenolic compound, through the addition of one or more prenyl (isoprene-derived) side chains. Prenylation enhances the antioxidant properties of these compounds by increasing their stability and bioavailability.

Structurally, prenylated hydroquinones exhibit distinct reactivity profiles due to the presence of multiple functional groups and bulky substituents. They are known for their potent scavenging activities towards free radicals, which make them valuable in various applications such as pharmaceuticals, cosmetics, and food additives. Their ability to protect against oxidative stress makes them promising candidates for therapeutic use in conditions like inflammation, neurodegenerative disorders, and cardiovascular diseases.

In the cosmetic industry, prenylated hydroquinones are increasingly recognized for their photoprotective properties, effectively reducing hyperpigmentation and skin damage caused by UV radiation. Furthermore, these compounds can be utilized as natural preservatives due to their strong antioxidant capacity, making them suitable for use in personal care products and food formulations.

Overall, the diverse functional groups present in prenylated hydroquinones endow them with multifaceted biological activities, positioning them as promising molecules for various applications in healthcare and cosmetics.

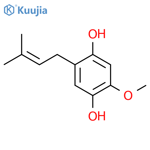

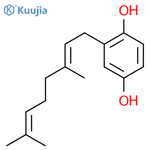

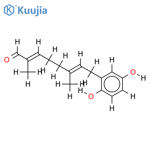

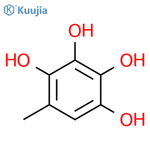

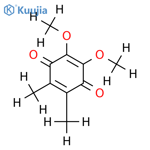

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

Benzaldehyde,2-(5E)-5-hepten-1-yl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)- | 74886-32-1 | C19H26O3 |

|

4-Hexen-2-one,6-(2,5-dihydroxy-3-methylphenyl)-1-[(1R,6S,7R)-2,4-dihydroxy-6,7,9,9-tetramethylbicyclo[4.2.1]nona-2,4-dien-7-yl]-4-methyl-,(4E)- | 97730-98-8 | C27H36O5 |

|

1,4-Benzenediol, 5-methyl-2,3-bis(3-methylbutoxy)- | 918970-91-9 | C17H28O4 |

|

| 80464-90-0 | C12H16O3 |

|

2-bromo-5-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]benzene-1,4-diol | 62008-14-4 | C16H21BrO2 |

|

Geroquinol | 10457-66-6 | C16H22O2 |

|

Cryptoechinulin D | 58098-50-3 | C38H41N3O5 |

|

Alliodorin | 50906-59-7 | C16H20O3 |

|

5-Methyl-1,2,3,4-benzenetetrol | 700-20-9 | C7H8O4 |

|

2,3-dimethoxy-4,5-dimethyl-1,4-benzoquinone | 4516-93-2 | C20H26O8 |

Verwandte Literatur

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

Empfohlene Lieferanten

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte